6-Methyl-N4-(o-tolyl)pyrimidine-2,4-diamine
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Overview
Description
6-Methyl-N4-(o-tolyl)pyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine, and they play a crucial role in various biological processes
Preparation Methods
The synthesis of 6-Methyl-N4-(o-tolyl)pyrimidine-2,4-diamine typically involves the reaction of 2,4-diaminopyrimidine with o-tolyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
6-Methyl-N4-(o-tolyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Scientific Research Applications
6-Methyl-N4-(o-tolyl)pyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-N4-(o-tolyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, or modulation of signaling pathways .
Comparison with Similar Compounds
6-Methyl-N4-(o-tolyl)pyrimidine-2,4-diamine can be compared with other pyrimidine derivatives, such as:
2-Methyl-4,6-pyrimidinediamine: Similar in structure but lacks the o-tolyl group, which may result in different biological activities and chemical properties.
5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine: This compound has a chloro and phenyl group, making it a potent inhibitor of cyclin-dependent kinases with antitumor activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C12H14N4 |
---|---|
Molecular Weight |
214.27 g/mol |
IUPAC Name |
6-methyl-4-N-(2-methylphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H14N4/c1-8-5-3-4-6-10(8)15-11-7-9(2)14-12(13)16-11/h3-7H,1-2H3,(H3,13,14,15,16) |
InChI Key |
CWDZKVUVOWSBGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=C2)C)N |
Origin of Product |
United States |
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